molecular formula C₂₈H₃₆FN₃O₁₂S B1140283 Rosuvastatin acyl-B-D-glucuronide CAS No. 503610-44-4

Rosuvastatin acyl-B-D-glucuronide

Cat. No.: B1140283
CAS No.: 503610-44-4
M. Wt: 657.66
Attention: For research use only. Not for human or veterinary use.
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Description

Rosuvastatin acyl-B-D-glucuronide is a metabolite of rosuvastatin, a widely used statin medication for lowering cholesterol levels. This compound is formed in the body through the metabolic transformation of rosuvastatin, specifically through the conjugation with glucuronic acid . The formation of this metabolite is part of the body’s process to make the drug more water-soluble, facilitating its excretion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rosuvastatin acyl-B-D-glucuronide involves the conjugation of rosuvastatin with glucuronic acid. This process typically occurs in the liver, where enzymes such as UDP-glucuronosyltransferases catalyze the reaction . The reaction conditions generally include physiological pH and temperature, as well as the presence of cofactors like UDP-glucuronic acid.

Industrial Production Methods: Industrial production of this compound is not commonly practiced as it is primarily a metabolite formed in vivo. for research purposes, it can be synthesized using chemical methods that mimic the enzymatic processes in the liver. This involves the use of purified enzymes and controlled reaction conditions to ensure the formation of the desired glucuronide conjugate .

Chemical Reactions Analysis

Types of Reactions: Rosuvastatin acyl-B-D-glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. The compound is particularly reactive due to the presence of the acyl group, which can participate in transacylation and glycation reactions .

Common Reagents and Conditions:

    Hydrolysis: Typically occurs under acidic or basic conditions, leading to the breakdown of the glucuronide conjugate.

    Oxidation: Can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Involves reducing agents like sodium borohydride.

Major Products Formed:

Scientific Research Applications

Rosuvastatin acyl-B-D-glucuronide has several applications in scientific research:

Comparison with Similar Compounds

  • Atorvastatin acyl-B-D-glucuronide
  • Simvastatin acyl-B-D-glucuronide
  • Pravastatin acyl-B-D-glucuronide

Comparison: Rosuvastatin acyl-B-D-glucuronide is unique due to its specific structure and the parent drug’s potency in lowering cholesterol levels. Compared to other statin glucuronides, it has a higher affinity for the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, making it more effective in reducing cholesterol synthesis .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36FN3O12S/c1-13(2)20-18(21(14-5-7-15(29)8-6-14)31-28(30-20)32(3)45(4,41)42)10-9-16(33)11-17(34)12-19(35)43-27-24(38)22(36)23(37)25(44-27)26(39)40/h5-10,13,16-17,22-25,27,33-34,36-38H,11-12H2,1-4H3,(H,39,40)/b10-9+/t16-,17-,22+,23+,24-,25+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGDNYJLUILGBY-ZYBQEGLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36FN3O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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